molecular formula C24H22N4O4 B11026050 N,N'-bis[3-(acetylamino)phenyl]isophthalamide

N,N'-bis[3-(acetylamino)phenyl]isophthalamide

Cat. No.: B11026050
M. Wt: 430.5 g/mol
InChI Key: YUPMPBKWTDYYCA-UHFFFAOYSA-N
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Description

N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two acetamidophenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-acetamidophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is often heated to promote the reaction and ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The compound’s ability to form stable complexes with other molecules underlies its utility in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-BIS(3-ACETAMIDOPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of acetamidophenyl groups and benzene-1,3-dicarboxamide core, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring precise molecular interactions and stability .

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-N,3-N-bis(3-acetamidophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H22N4O4/c1-15(29)25-19-8-4-10-21(13-19)27-23(31)17-6-3-7-18(12-17)24(32)28-22-11-5-9-20(14-22)26-16(2)30/h3-14H,1-2H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)

InChI Key

YUPMPBKWTDYYCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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